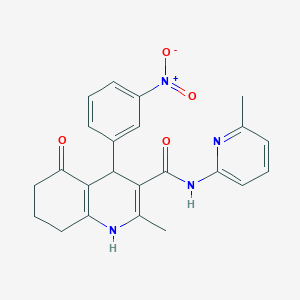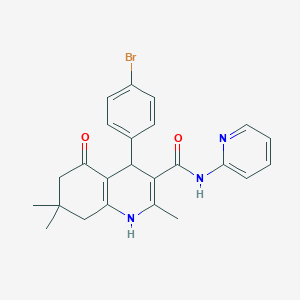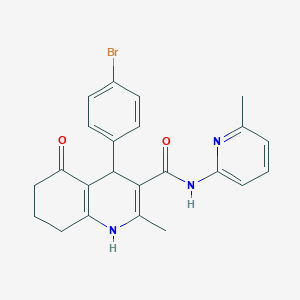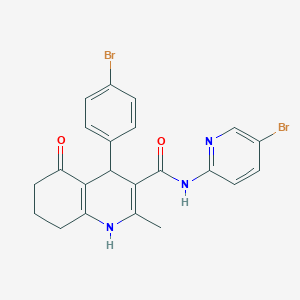
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile, also known as MMPSN, is a chemical compound that belongs to the family of nicotinonitrile derivatives. MMPSN has gained significant attention in the scientific community due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile is not fully understood. However, studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. Studies have also shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential toxicity. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits cytotoxic effects at high concentrations, which may limit its potential applications in drug development.
Orientations Futures
There are several future directions for the study of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile. One direction is to further investigate its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. Another direction is to further investigate its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Further studies are needed to investigate the potential of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile as a cancer treatment.
Méthodes De Synthèse
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile can be synthesized using a multistep reaction process. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of piperidine as a catalyst to form 4-(4-methoxy-3-methylphenyl)-3-butene-2-one. The second step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-butene-2-one with phenylhydrazine in the presence of acetic acid to form 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone. The final step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone with sulfur and sodium hydroxide to form 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile.
Applications De Recherche Scientifique
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been studied for its potential applications in drug development. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been studied for its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Nom du produit |
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile |
|---|---|
Formule moléculaire |
C20H16N2OS |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-(4-methoxy-3-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-10-15(8-9-19(13)23-2)16-11-18(14-6-4-3-5-7-14)22-20(24)17(16)12-21/h3-11H,1-2H3,(H,22,24) |
Clé InChI |
VEDBFQALLFYWLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















